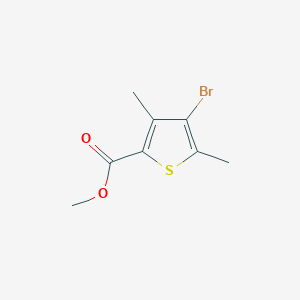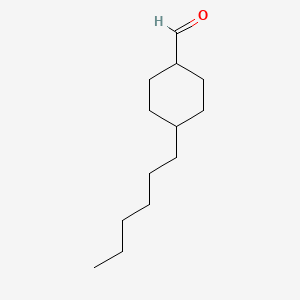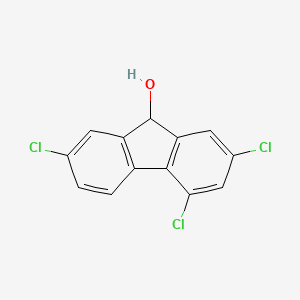
1,8-Bis(phenylselanyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(phenylselanyl)anthracene-9,10-dione is an organoselenium compound with the molecular formula C({26})H({16})O({2})Se({2}) It is characterized by the presence of two phenylselanyl groups attached to an anthracene-9,10-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Bis(phenylselanyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene-9,10-dione with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Another method involves the use of selenylation agents like diphenyl diselenide. In this approach, anthracene-9,10-dione is treated with diphenyl diselenide in the presence of a catalyst such as copper(I) iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and can be performed at elevated temperatures to improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium chemistry can be applied. Industrial synthesis would likely involve scalable reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis(phenylselanyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The phenylselanyl groups can be oxidized to selenoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding anthracene-9,10-diol using reducing agents like sodium borohydride.
Substitution: The phenylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in organic solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride; reactions are usually carried out in alcohol solvents such as ethanol or methanol.
Substitution: Nucleophiles such as thiols or amines; reactions often require a base like sodium hydroxide and are conducted in polar solvents.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Anthracene-9,10-diol.
Substitution: Various anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,8-Bis(phenylselanyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organoselenium compounds. It serves as a building block for the development of new materials with unique electronic and optical properties.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium, which is known to play a role in reducing oxidative stress.
Medicine: Explored for its potential anticancer activity. Selenium-containing compounds have shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for applications in organic electronics.
Mecanismo De Acción
The mechanism of action of 1,8-Bis(phenylselanyl)anthracene-9,10-dione involves its interaction with molecular targets through its phenylselanyl groups. These groups can undergo redox reactions, influencing cellular redox balance and potentially modulating signaling pathways. The compound’s ability to generate reactive oxygen species (ROS) and its antioxidant properties contribute to its biological effects. In medicinal applications, it may target specific enzymes or proteins involved in cancer cell proliferation.
Comparación Con Compuestos Similares
1,8-Bis(phenylselanyl)anthracene-9,10-dione can be compared with other selenium-containing anthracene derivatives:
1,8-Bis(methylselanyl)anthracene-9,10-dione: Similar structure but with methyl groups instead of phenyl groups. It may exhibit different reactivity and biological activity.
1,8-Bis(phenylthio)anthracene-9,10-dione: Contains sulfur instead of selenium. Sulfur analogs often have different redox properties and biological effects.
Anthracene-9,10-dione: The parent compound without selenium or sulfur groups. It serves as a basic scaffold for various functionalizations.
The uniqueness of this compound lies in its phenylselanyl groups, which impart distinct chemical and biological properties compared to its analogs. The presence of selenium enhances its potential as an antioxidant and its ability to participate in redox reactions, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
515159-03-2 |
|---|---|
Fórmula molecular |
C26H16O2Se2 |
Peso molecular |
518.3 g/mol |
Nombre IUPAC |
1,8-bis(phenylselanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16O2Se2/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H |
Clave InChI |
OHWIAPAEMRDQJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]C2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4[Se]C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


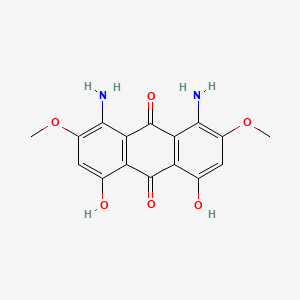

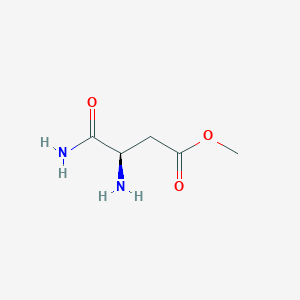
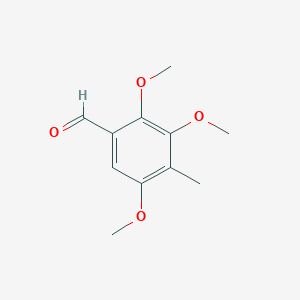
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
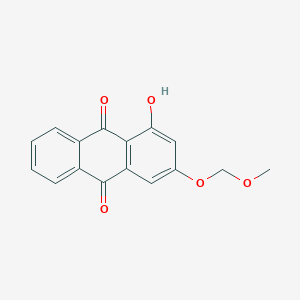
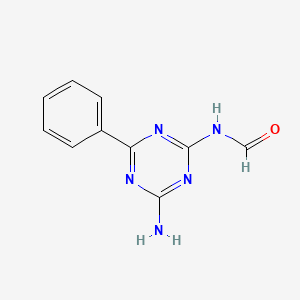
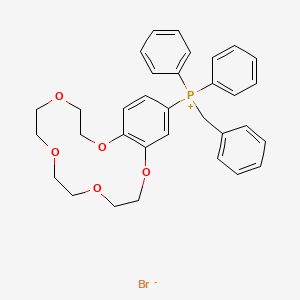
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)

